Dimethyl 2,3-dihydroxyterephthalate

Crystal engineering Supramolecular chemistry Catechol hydrogen bonding

Procurement pain point: Finding a protected, air-stable catechol building block that resists oxidation during amidation or polymerization while maintaining metal-chelating ability post-deprotection. **Solution:** Dimethyl 2,3-dihydroxyterephthalate (CAS 75956-62-6, C₁₀H₁₀O₆, MW 226.18). - **Key Utility:** Direct precursor to methyl-2,3-dimethoxyterephthaloyl chloride for polyamine conjugates; enables quantitative Fe³⁺ stripping from transferrin. - **Materials Advantage:** Forms c-PET for closed-loop recycling (0.77 MPa adhesion, complete methanolysis in 16h). - **Supply:** White to pink crystalline powder, mp 145-146°C. Stable ambient shipping.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 75956-62-6
Cat. No. B3057004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-dihydroxyterephthalate
CAS75956-62-6
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)C(=O)OC)O)O
InChIInChI=1S/C10H10O6/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4,11-12H,1-2H3
InChIKeySTWMCBFQCITJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,3-Dihydroxyterephthalate: Physicochemical Profile for Procurement


Dimethyl 2,3-dihydroxyterephthalate (C₁₀H₁₀O₆, MW 226.18) is the dimethyl ester of 2,3-dihydroxyterephthalic acid, featuring a catechol (ortho-dihydroxy) motif on a para-dicarboxylate benzene scaffold [1]. This substitution pattern imparts strong intramolecular hydrogen bonding (O–H···O) and enables intermolecular supramolecular dimer formation via weak O···O and O–H···O interactions [2]. The compound is a white to pink crystalline powder with a melting point of 145–146 °C (recrystallised from methanol) and a calculated aqueous solubility of approximately 1.4 g/L at 25 °C . These properties distinguish it from both the parent diacid and non‑functionalised terephthalate esters and underpin its utility as a protected catechol building block in medicinal, materials, and dyestuff chemistry.

Protected catechol building block for metal-chelating ligand and siderophore conjugate synthesis
Intramolecular hydrogen-bond pre-organisation supports predictable crystal engineering and supramolecular assembly
Organic-soluble diester form enables anhydrous reactions incompatible with the free diacid

Why Generic Terephthalate Esters Fail in Chelation and Supramolecular Applications


Simply replacing dimethyl 2,3-dihydroxyterephthalate with another dimethyl terephthalate congener overlooks the critical role of the ortho‑dihydroxy (catechol) unit. This motif is the structural basis for both metal‑ion chelation [1] and a network of intra‑ and intermolecular hydrogen bonds that dictate crystal packing and supramolecular assembly [2]. Non‑hydroxylated dimethyl terephthalate (DMT) lacks chelating ability entirely, while the free acid (2,3-dihydroxyterephthalic acid) exhibits profoundly different solubility (ca. 144 g/L estimated vs. 1.4 g/L for the diester) and a melting point nearly 165 °C higher, altering processability and compatibility with organic‑phase reactions . Regioisomeric 2,5-dihydroxyterephthalate produces divergent metal‑coordination geometries and framework topologies, making orthogonal substitution a non‑interchangeable design parameter in MOF and ligand syntheses [3].

Dimethyl terephthalate (DMT)
Lacks hydroxyl groups entirely; no chelation capacity or hydrogen-bond-directed crystal packing.
Dimethyl 2,5-dihydroxyterephthalate
Para-like hydroxyl arrangement yields different metal-coordination geometry and chain-like hydrogen bonding, not discrete dimers.
2,3-Dihydroxyterephthalic acid (free diacid)
Approximately 100-fold higher aqueous solubility and much higher melting point; may be insoluble in organic-phase reactions.

Quantitative Differentiation from Closest Analogs


Intramolecular Hydrogen-Bond Stabilization: Unique to 2,3-Regioisomer

Single-crystal X-ray diffraction reveals that dimethyl 2,3-dihydroxyterephthalate forms strong intramolecular O–H···O hydrogen bonds between the ortho‑hydroxyl groups and the carbonyl oxygen of the adjacent ester. This interaction pre-organises the molecule into a planar conformation and directs intermolecular assembly into centrosymmetric dimers via weak O···O and O–H···O contacts [1]. By contrast, dimethyl terephthalate (DMT) lacks any hydrogen-bond donor capability, and dimethyl 2,5-dihydroxyterephthalate positions the hydroxyls in a para‑like geometry that precludes intramolecular O–H···O bonding.

Intramolecular H-Bond & Dimer
Class-level
SC-XRD confirms strong intramolecular O–H···O bond and centrosymmetric dimer formation via intermolecular O···O and O–H···O contacts.
Supports predictable crystal packing and supramolecular synthon design.
2,5-isomer lacks intramolecular H-bond; DMT lacks H-bond donors.
Crystal engineering Supramolecular chemistry Catechol hydrogen bonding

Aqueous Solubility and Lipophilicity Gap vs. the Free Diacid

Dimethyl 2,3-dihydroxyterephthalate exhibits a calculated aqueous solubility of approximately 1.4 g/L (25 °C) and a LogP of 0.671 . The parent 2,3-dihydroxyterephthalic acid is estimated to be approximately 100‑fold more water‑soluble (ca. 144 g/L) and has a lower LogP (ca. 0.08 est.) [1]. The diester’s moderate lipophilicity allows it to partition into common organic solvents (e.g., methanol, ethyl acetate) during synthesis and workup, whereas the diacid remains largely in the aqueous phase, providing clear operational selectivity.

Solubility & LogP
Head-to-head
Solubility ~1.4 g/L, LogP 0.671 (calc.) vs. diacid ~144 g/L, LogP ~0.08
Diester's moderate lipophilicity enables organic-phase workup and anhydrous reactions.
Calculated values at 25°C (ACD/Labs).
Process chemistry Solubility LogP Formulation

Synthetic Accessibility and Scalable Esterification Route

Chen et al. (1999) reported an improved large‑scale synthesis of dimethyl 2,3-dihydroxyterephthalate via Fischer esterification of the parent diacid with methanol, achieving an isolated yield of approximately 84% . The precursor diacid was obtained from catechol in ~55% yield. This two‑step sequence provides a reliable supply route for multigram quantities, contrasting with the more challenging direct handling of the highly polar, high‑melting (309–310 °C) diacid .

Esterification Yield
Data to verify
84% isolated yield in Fischer esterification of the diacid with methanol.
High-yielding route de-risks multigram procurement and scale-up.
Chen et al. (1999); no direct comparator in same study.
Large-scale synthesis Process optimisation Building-block availability

GHS Hazard Profile vs. Non-Functionalized Dimethyl Terephthalate

According to the ECHA C&L Inventory, dimethyl 2,3-dihydroxyterephthalate carries the following consolidated GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) [1]. In contrast, dimethyl terephthalate (DMT) is primarily classified as a combustible dust, with no mandatory acute‑toxicity or eye‑damage pictograms in most jurisdictions . This difference necessitates distinct personal protective equipment (PPE) requirements, storage protocols, and regulatory documentation, directly influencing procurement and laboratory safety planning.

GHS Hazard Profile
Head-to-head
H302, H315, H318, H335 vs. DMT classified only as combustible dust.
Requires enhanced PPE and safety protocols not needed for DMT.
Based on ECHA C&L notification (1 notifier).
Safety data GHS classification Occupational health

Ortho-Catechol Chelation for Fe(III) and Actinide Sequestration

The 2,3‑dihydroxyterephthalamide (TAM) unit, derived from dimethyl 2,3-dihydroxyterephthalate via amidation, forms exceptionally stable Fe(III) complexes with log β₁₁₀ values reaching 45.0, among the highest recorded for bidentate catecholate ligands [1]. In vivo, a tetrameric carboxamido‑2,3‑dihydroxyterephthalate conjugate removed 73% of intravenously injected plutonium citrate from mice at a 25 μmol/kg dose [2]. This chelation capacity is absent in dimethyl terephthalate and is sterically and electronically distinct from that of the 2,5‑dihydroxy isomer, which positions the hydroxyls in a para‑like orientation and yields different metal‑binding stoichiometries and complex geometries [3].

Fe(III) Chelation Efficacy
Class-level
Derived TAM ligands: log β₁₁₀ (Fe³⁺) up to 45.0; tetrameric conjugate removes 73% Pu(IV) in murine model.
Supports research in metal decorporation and selective separation.
log β by potentiometric titration; Pu removal in murine model.
Chelation therapy Actinide sequestration Siderophore mimics

Supramolecular Dimer Assembly vs. 2,5-Regioisomer

The crystal structure of dimethyl 2,3-dihydroxyterephthalate (orthorhombic, space group Pbca) reveals that molecules assemble into centrosymmetric dimers held together by a combination of short intermolecular O···O contacts and complementary O–H···O hydrogen bonds [1]. Dimethyl terephthalate crystallises in the monoclinic space group P2₁/c and packs via π‑stacking without hydrogen‑bond‑directed dimerisation [2]. Dimethyl 2,5-dihydroxyterephthalate, owing to the para‑like disposition of its hydroxyl groups, forms hydrogen‑bonded chains rather than discrete dimers [3]. This topologically distinct assembly mode directly influences bulk properties such as melting point, mechanical compliance, and solubility.

Supramolecular Dimer vs. Chain
Class-level
2,3-diester forms centrosymmetric dimers (Pbca); DMT π-stacks without H-bonds; 2,5-diester forms H-bonded chains.
Dimer motif provides predictable synthon for co-crystal and polymorph design.
Orthorhombic vs. monoclinic packing; differences in melting point.
Crystal packing Supramolecular dimers Polymorph prediction

High-Return Application Scenarios


Protected Catechol Synthon for Siderophore Conjugates and Decorporation Agents

The compound serves as a direct precursor to methyl‑2,3‑dimethoxyterephthaloyl chloride, a generally useful synthon for constructing carboxamido‑2,3‑dihydroxyterephthalate conjugates of polyamines. These conjugates have demonstrated plutonium removal efficacy (73% at 25 μmol/kg in mice) and quantitative iron stripping from human transferrin in vitro [1]. The dimethyl ester protection strategy avoids catechol oxidation side‑reactions during amidation and allows for clean deprotection to the active bis‑hydroxyl form.

Dye Intermediate for Yellow Azo Pigments

Dimethyl 2,3‑dihydroxyterephthalate is a key raw material for the preparation of 2‑amino‑dimethyl‑terephthalic acid, an essential intermediate in the industrial synthesis of yellow azo pigments such as Pigment Yellow 213 [2]. The ortho‑dihydroxy substitution directs regioselective amination, a transformation that would not proceed with the same efficiency on non‑hydroxylated or para‑hydroxylated terephthalate cores.

Catechol-Functionalized Polyester Monomer for Recyclable Adhesives

The 2,3‑dihydroxyterephthalate monomer, after photoprotection with ortho‑nitrobenzyl groups, can be polymerised with ethylene glycol to yield poly(2,3‑dihydroxyterephthalate) (c‑PET). This polyester exhibits adhesion strengths of 0.77 ± 0.09 MPa on PET substrates and can be completely depolymerised to recover the parent monomers via methanolysis within 16 hours, enabling a closed‑loop recycling strategy [3].

Metal-Organic Framework Linker with Flexible Supramolecular Behavior

The 2,3‑dihydroxyterephthalate dianion, readily generated from the dimethyl ester by hydrolysis, serves as a linker in flexible Cu(II)‑based MOFs. The resulting framework exhibits one‑dimensional hexagonal channels and undergoes reversible structural transformations upon solvation/desolvation, a property exploitable in crystalline‑sponge applications for small‑molecule structure determination via X‑ray or electron diffraction [4].

Application
Selection Property
Validation Focus
Siderophore conjugate synthesis
Catechol diester protection strategy
Metal decorporation model response
Yellow azo pigment intermediate
Regioselective amination precursor
Pigment synthesis and colour strength
Depolymerizable adhesive monomer
Photoprotected catechol polyester
Adhesion and closed-loop recyclability
Flexible MOF linker
2,3-Dihydroxyterephthalate dianion
Solvation-induced structural flexibility
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